A Comprehensive Technical Guide to 4-Amino-2,6-dichloropyrimidine for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 4-Amino-2,6-dichloropyrimidine for Researchers and Drug Development Professionals
Introduction
4-Amino-2,6-dichloropyrimidine is a versatile heterocyclic intermediate that holds significant importance in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by a pyrimidine core substituted with an amino group and two reactive chlorine atoms, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties of 4-Amino-2,6-dichloropyrimidine, along with detailed experimental protocols and its relevance in contemporary drug discovery, particularly in the development of targeted cancer therapies.
Core Physical and Chemical Properties
The fundamental properties of 4-Amino-2,6-dichloropyrimidine are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Cl₂N₃ | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| Appearance | White to pale brown or cream to light brown crystalline powder | [2][3] |
| Melting Point | 258-267 °C | [1][2] |
| Boiling Point | 323.5 °C at 760 mmHg | [3] |
| Density | 1.606 g/cm³ | [3] |
| Solubility | Slightly soluble in water. Soluble in acetone, dimethylformamide, and thermal toluene. | [2] |
| CAS Number | 10132-07-7 | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 4-Amino-2,6-dichloropyrimidine. While specific peak data is proprietary to spectral databases, the following provides an overview of available spectral information.
| Spectrum Type | Availability |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | Spectra are available in various databases, including ATR-IR. |
| Mass Spectrometry (MS) | Data available in spectral databases. |
Researchers can access this data through various chemical databases and spectral libraries for detailed analysis.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 4-Amino-2,6-dichloropyrimidine, as well as a representative protocol for its application in cross-coupling reactions.
Synthesis of 4-Amino-2,6-dichloropyrimidine
A common and effective method for the synthesis of 4-Amino-2,6-dichloropyrimidine involves the chlorination of 2-amino-4,6-dihydroxypyrimidine.[6]
Materials:
-
2-amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a stirrer, heating mantle, condenser, and addition funnel, charge phosphorus oxychloride and 2-amino-4,6-dihydroxypyrimidine.
-
Heat the mixture to 55-60 °C.
-
Slowly add N,N-dimethylaniline over 3 hours, maintaining the reaction temperature between 60-70 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
In a separate vessel containing ice water, slowly and carefully pour the reaction mixture with vigorous stirring to hydrolyze the excess phosphorus oxychloride.
-
The resulting precipitate is the crude product.
Purification of 4-Amino-2,6-dichloropyrimidine
The crude product from the synthesis can be purified by recrystallization or sublimation.
Recrystallization:
-
The crude product is filtered off from the aqueous mixture after hydrolysis.
-
The collected solid is washed with water.
-
The product can be further purified by recrystallization from a suitable solvent such as benzene or ethanol.[6]
Sublimation:
-
The dried crude material is placed in a sublimation apparatus.
-
Sublimation is carried out at 180-190 °C under reduced pressure (50 mm).[7]
Suzuki Coupling Reaction Protocol (General)
4-Amino-2,6-dichloropyrimidine is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. The following is a general protocol that can be adapted.[8][9]
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene, ethanol, and water mixture)
Procedure:
-
In a reaction vial, dissolve 4-Amino-2,6-dichloropyrimidine in the chosen solvent system.
-
Degas the solution with an inert gas (e.g., argon) for five minutes.
-
Add the arylboronic acid, palladium catalyst, and base.
-
Seal the vial and heat the reaction mixture at an appropriate temperature (e.g., 55-90 °C) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Application in Drug Discovery: Targeting the KRAS Signaling Pathway
4-Amino-2,6-dichloropyrimidine serves as a critical starting material for the synthesis of potent and selective inhibitors of oncogenic proteins. A notable application is in the development of inhibitors targeting KRAS-G12D, a common mutation in various cancers. The pyrimidine scaffold allows for the strategic placement of functional groups that can interact with key residues in the binding pocket of the KRAS protein, thereby disrupting its signaling cascade and inhibiting cancer cell proliferation.[10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-2,6-dichloropyrimidine, CAS No. 10132-07-7 - iChemical [ichemical.com]
- 4. 4-Amino-2,6-dichloropyrimidine(10132-07-7) IR Spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
